Borane-triethylamine complex

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

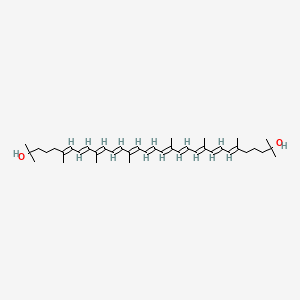

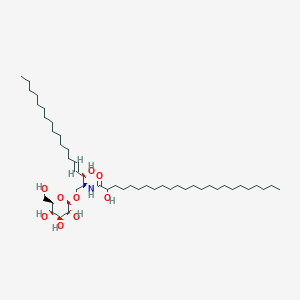

Borane-triethylamine complex, also known as (N,N-Diethylethanamine)trihydroboron or Triethylamine borane, is a general reagent used in various chemical reactions . It is a clear, colorless liquid and has a linear formula of (C2H5)3N · BH3 . Its molecular weight is 115.02 .

Synthesis Analysis

The Borane-triethylamine complex is used in the synthesis of silylhydroboranes and meso-triarylsubporphyrins . It can also be used in the preparation of liquid-phase hydrogen storage material . A study reported that a borane–trimethylamine complex worked as an efficient reducing agent for the selective methylation and formylation of amines with 1 atm CO2 under metal-free conditions .

Molecular Structure Analysis

The molecular structure of the Borane-triethylamine complex is represented by the SMILES string [BH3-] [N+] (CC) (CC)CC . The InChI representation is 1S/C6H18BN/c1-4-8 (7,5-2)6-3/h4-6H2,1-3,7H3 .

Chemical Reactions Analysis

The Borane-triethylamine complex is used in various chemical reactions. It is used for ethanolysis of amine-borane adducts and in photochemical hydroboration and oxidation of single-walled carbon nanotubes . It is also used as a reducing agent in the selective methylation and formylation of amines with CO2 .

Physical And Chemical Properties Analysis

The Borane-triethylamine complex is a liquid with a refractive index of n20/D 1.442 (lit.) . It has a boiling point of 97 °C/12 mmHg (lit.) and a melting point of -4 °C (lit.) . The density of the complex is 0.777 g/mL at 25 °C (lit.) .

Wissenschaftliche Forschungsanwendungen

Reduction of Carbonyl Groups and Carbon-Nitrogen Double Bonds

The Borane-triethylamine complex is a valuable reagent in organic chemistry with applications in the reduction of carbonyl groups and carbon-nitrogen double bonds. It has considerable examples in the reduction of oximes, hydrazones, and azines .

Transfer Hydrogenation of Aromatic N-Heterocycles

The complex is used in the transfer hydrogenation of aromatic N-heterocycles. This process is crucial in the study of chemical reactions involving hydrogen .

Selective N-Monomethylation of Primary Anilines

Another application of the Borane-triethylamine complex is in the selective N-monomethylation of primary anilines. This process is important in the synthesis of various organic compounds .

Reduction of Nitrobenzenes to Anilines

The complex is also used in the reduction of nitrobenzenes to anilines. This is a useful tool in organic synthesis, particularly in the production of dyes and pharmaceuticals .

Reductive Deprotection of N-Tritylamines

The Borane-triethylamine complex is the main reagent in the reductive deprotection of N-tritylamines. This process is essential in the synthesis of various bioactive compounds .

Regioselective Cleavage of Cyclic Acetals

The complex is the main reagent in the regioselective cleavage of cyclic acetals, a reaction of great importance for carbohydrate chemistry .

CO2 Utilization as Feedstock

Recent innovative applications of the Borane-triethylamine complex include CO2 utilization as feedstock. This is a promising approach for carbon capture and storage, contributing to the mitigation of climate change .

Radical Chemistry by Photocatalysis

The complex has extended its usefulness in new reactions, such as radical chemistry by photocatalysis. This process is crucial in the synthesis of complex organic molecules .

Wirkmechanismus

Safety and Hazards

The Borane-triethylamine complex is highly flammable and can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this complex .

Zukünftige Richtungen

The Borane-triethylamine complex has been used in various research studies. For instance, it has been used as an efficient reducing agent for the selective methylation and formylation of amines with CO2 . It has also been used in the synthesis of highly functionalized tertiary N-methylamines . Future research may continue to explore its potential applications in different chemical reactions.

Eigenschaften

InChI |

InChI=1S/C6H15BN/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNBCHOFNHQJSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

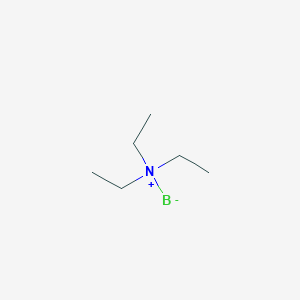

[B-][N+](CC)(CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20938098 |

Source

|

| Record name | (N,N-Diethylethanamine)(trihydrido)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(N,N-Diethylethanamine)(trihydrido)boron | |

CAS RN |

1722-26-5 |

Source

|

| Record name | (N,N-Diethylethanamine)(trihydrido)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.